Amosulalol

Descripción general

Descripción

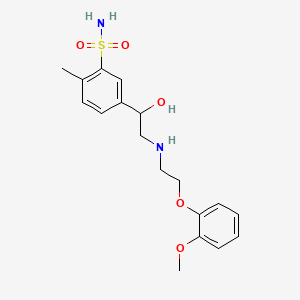

Amosulalol es un fármaco antihipertensivo conocido por su acción dual sobre los receptores alfa-adrenérgicos y beta-adrenérgicos. Tiene una mayor afinidad por los receptores alfa-1 adrenérgicos en comparación con los receptores beta-adrenérgicos . Este compuesto se utiliza principalmente para controlar la hipertensión y ciertas arritmias cardíacas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de amosulalol implica varios pasos:

Reacción de guaiacol con óxido de etileno: El guaiacol reacciona con óxido de etileno para producir 2-(2-metoxifenoxi)etanol.

Halogenación: El 2-(2-metoxifenoxi)etanol se halogeniza luego utilizando cloruro de tionilo para formar 1-(2-cloroetoxi)-2-metoxibenceno.

Aminación: Este intermedio se trata con bencilamina para producir N-bencil-2-(2-metoxifenoxi)etilamina.

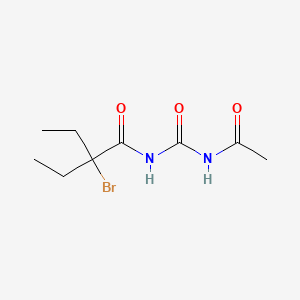

Adición de 5-bromoacetil-2-metilbencensulfonamida: La adición de este compuesto da como resultado la formación de un producto intermedio.

Reducción: El grupo carbonilo se reduce utilizando borohidruro de sodio.

Hidrogenación catalítica: Finalmente, la hidrogenación catalítica escinde el grupo bencilo, completando la síntesis de this compound.

Métodos de producción industrial: Los métodos de producción industrial para this compound generalmente siguen las rutas sintéticas mencionadas anteriormente, con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de sistemas automatizados para un control preciso de las condiciones de reacción y el uso de reactivos de alta pureza para garantizar la consistencia del producto.

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo.

Reducción: El compuesto puede reducirse en el grupo carbonilo durante su síntesis.

Sustitución: Los pasos de halogenación y aminación en la síntesis involucran reacciones de sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio se usa comúnmente para reacciones de reducción.

Sustitución: El cloruro de tionilo se usa para la halogenación, y la bencilamina se usa para la aminación.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen intermediarios como 2-(2-metoxifenoxi)etanol, 1-(2-cloroetoxi)-2-metoxibenceno y N-bencil-2-(2-metoxifenoxi)etilamina, que conducen al producto final, this compound .

Aplicaciones Científicas De Investigación

Amosulalol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran interacciones de receptores adrenérgicos y síntesis de fármacos.

Biología: La investigación sobre this compound ayuda a comprender los efectos fisiológicos de los bloqueadores de los receptores adrenérgicos.

Medicina: this compound se estudia por su potencial terapéutico en el manejo de la hipertensión y las arritmias cardíacas.

Mecanismo De Acción

Amosulalol ejerce sus efectos bloqueando tanto los receptores alfa-1 como los beta-adrenérgicos. Al inhibir estos receptores, el fármaco reduce los efectos de la estimulación del sistema nervioso simpático, que es responsable del aumento de la frecuencia cardíaca y la presión arterial. Específicamente:

Receptores beta-1: El bloqueo conduce a una disminución del gasto cardíaco al reducir la frecuencia cardíaca y la fuerza de contracción del músculo cardíaco.

Receptores alfa-1: La inhibición causa vasodilatación, lo que disminuye la resistencia vascular periférica y, posteriormente, la presión arterial.

Compuestos similares:

- Labetalol

- Carvedilol

- Bucindolol

- Medroxalol

- Primidolol

Comparación: this compound es único en su mayor afinidad por los receptores alfa-1 adrenérgicos en comparación con los receptores beta-adrenérgicos, lo que lo distingue de otros bloqueadores adrenérgicos de acción dual. Esta propiedad única proporciona un espectro más amplio de beneficios cardiovasculares, lo que lo hace particularmente eficaz en el manejo de la hipertensión y las arritmias cardíacas .

Comparación Con Compuestos Similares

- Labetalol

- Carvedilol

- Bucindolol

- Medroxalol

- Primidolol

Comparison: Amosulalol is unique in its higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors, which distinguishes it from other dual-acting adrenergic blockers. This unique property provides a broader spectrum of cardiovascular benefits, making it particularly effective in managing hypertension and cardiac arrhythmias .

Propiedades

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEXHFZHOIWIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868893 | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-68-9 | |

| Record name | Amosulalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amosulalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

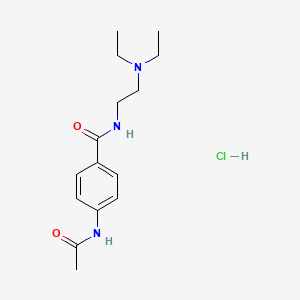

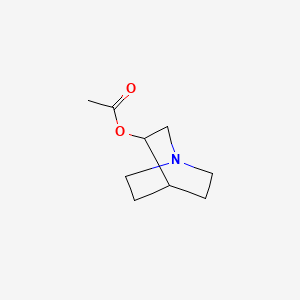

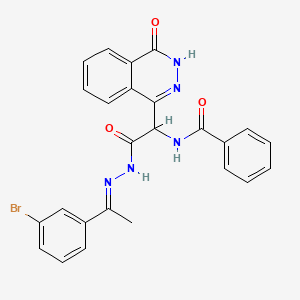

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

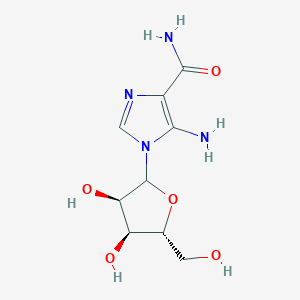

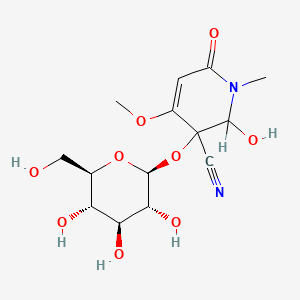

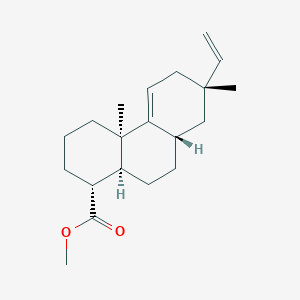

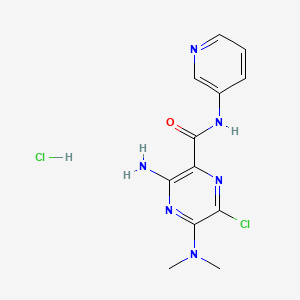

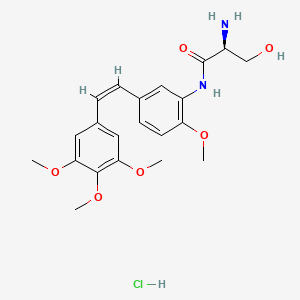

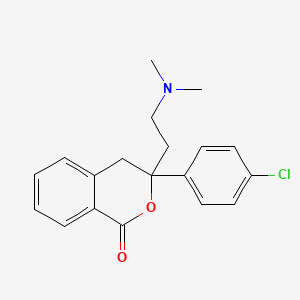

Feasible Synthetic Routes

Q1: How does Amosulalol interact with its target receptors?

A1: this compound exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.

Q2: What are the downstream effects of this compound's receptor interactions?

A2: By blocking α1-adrenoceptors, this compound inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.

Q3: Does this compound exhibit any membrane stabilizing activity?

A3: Studies on the rat left atria suggest that racemic this compound, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of this compound.

Q4: How does the α/β blocking profile of this compound compare to other similar drugs?

A4: Compared to Labetalol, this compound shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, this compound is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of this compound and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.

Q7: How does the stereochemistry of this compound affect its activity?

A7: The (+)-enantiomer of this compound demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.

Q8: What is the impact of the desoxy modification on this compound's activity?

A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of this compound (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.

Q9: What is the bioavailability of this compound?

A9: Studies in rats, dogs, and monkeys indicate that this compound exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.

Q10: How is this compound metabolized?

A10: this compound undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.

Q11: Are there significant species differences in this compound's metabolism?

A11: Yes, studies comparing this compound metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.

Q12: What in vitro models have been used to study this compound?

A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate this compound's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.

Q13: Has this compound demonstrated efficacy in animal models of hypertension?

A13: Yes, this compound has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.

Q14: Are there any studies investigating this compound's effects on ischemic myocardium?

A14: Research in canine models indicates that this compound might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)